Navigating the Synthesis and Properties of 4,6-Dichloro-3-methylpyridazine: A Technical Guide
Navigating the Synthesis and Properties of 4,6-Dichloro-3-methylpyridazine: A Technical Guide
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical compound 4,6-dichloro-3-methylpyridazine. The identified Chemical Abstracts Service (CAS) number for this compound is 68240-43-7 .[1] This document outlines the available physicochemical data, provides a detailed experimental protocol for a closely related isomer due to the limited availability of specific synthesis data for the target compound, and explores the general reactivity and potential applications of dichloropyridazines.
Physicochemical and Identification Data
Quantitative data for 4,6-dichloro-3-methylpyridazine is summarized in the table below. It is important to note that while this compound is commercially available, detailed experimental data in peer-reviewed literature is scarce.
| Property | Value | Reference |
| CAS Number | 68240-43-7 | [1] |
| Molecular Formula | C₅H₄Cl₂N₂ | [1] |
| Molecular Weight | 163.00 g/mol | [1] |
| IUPAC Name | 4,6-dichloro-3-methylpyridazine | [1] |
| SMILES | ClC1=CC(Cl)=NN=C1C | [1] |
| Purity | 97% (as offered by some suppliers) | [1] |
Experimental Protocols: Synthesis of a Key Isomer
Due to the limited publicly available, detailed synthesis protocols for 4,6-dichloro-3-methylpyridazine, this guide presents a well-documented procedure for the synthesis of its isomer, 3,6-dichloro-4-methylpyridazine (CAS: 19064-64-3).[2][3][4] This protocol is representative of the general synthetic route for producing dichlorinated pyridazine derivatives from a pyridazinedione precursor.
Synthesis of 3,6-dichloro-4-methylpyridazine from 4-Methyl-1,2-dihydropyridazine-3,6-dione
This procedure involves the chlorination of 4-methyl-1,2-dihydropyridazine-3,6-dione using phosphorus oxychloride.
Materials:
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4-Methyl-1,2-dihydropyridazine-3,6-dione
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Phosphorus oxychloride (POCl₃)
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Saturated sodium bicarbonate solution
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Solid sodium bicarbonate
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Ethyl acetate
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Anhydrous magnesium sulfate
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Light petroleum ether
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Ether
Procedure:
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Reaction Setup: Suspend 4-methyl-1,2-dihydropyridazine-3,6-dione (9.48 g, 75.2 mmol) in phosphorus oxychloride (70 mL, 750 mmol) in a flask under a nitrogen atmosphere and stir at room temperature.[2]
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Chlorination: Heat the reaction mixture to a mild reflux and maintain for 4 hours until a homogenous golden-yellow solution is formed.[2]
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Removal of Excess Reagent: After cooling the mixture, remove the excess phosphorus oxychloride by distillation under reduced pressure (14 mbar, 50-70°C).[2]
-
Work-up: Slowly add the resulting viscous brown oil dropwise to an ice-cooled saturated sodium bicarbonate solution (200 mL) with vigorous stirring. Adjust the pH of the mixture to 6 by the batchwise addition of solid sodium bicarbonate.[2]
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Extraction: Extract the aqueous mixture with ethyl acetate (2 x 60 mL).[2]
-
Purification: Combine the organic phases, wash with saturated sodium bicarbonate solution (30 mL), and dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure to yield the crude product.[2]
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Recrystallization: Recrystallize the yellow powder from light petroleum ether/ether to obtain pure 3,6-dichloro-4-methylpyridazine.[2]
Expected Yield: Approximately 94%.[2]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 3,6-dichloro-4-methylpyridazine.
Reactivity and Potential Applications
Dichloropyridazine derivatives are versatile intermediates in organic synthesis, primarily due to the reactivity of the chlorine atoms, which can be displaced through nucleophilic aromatic substitution. The electron-deficient nature of the pyridazine ring facilitates these reactions. These compounds serve as crucial building blocks in the synthesis of more complex molecules with potential applications in various fields.
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Pharmaceutical Development: Dichloropyridazines are utilized in the creation of novel therapeutic agents. For instance, 3,6-dichloro-4-methylpyridazine has been used in the synthesis of imidazo[1,2-b]pyridazine derivatives, which have been investigated for their potential biological activities.[4] The core structure is a scaffold in the design of compounds targeting specific biological pathways.[5]
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Agricultural Chemicals: These compounds are important intermediates in the synthesis of herbicides and fungicides, contributing to crop protection and improved agricultural yields.[5]
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Material Science: There is potential for the use of dichloropyridazine derivatives in the development of advanced materials, such as polymers and coatings, that require specific chemical properties for enhanced performance.[5]
While specific signaling pathways involving 4,6-dichloro-3-methylpyridazine are not documented, its structural similarity to other biologically active pyridazine derivatives suggests its potential as a scaffold in medicinal chemistry for kinase inhibitors and other targeted therapies.[6] Further research is necessary to fully elucidate the biological activity and potential applications of this particular isomer.
References
- 1. 4,6-dichloro-3-methyl-pyridazine 97% | CAS: 68240-43-7 | AChemBlock [achemblock.com]
- 2. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]
- 3. 3,6-Dichloro-4-methylpyridazine 97 19064-64-3 [sigmaaldrich.com]
- 4. 3,6-Dichloro-4-methylpyridazine 97 19064-64-3 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]
